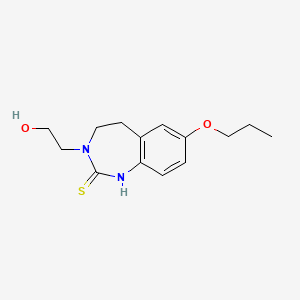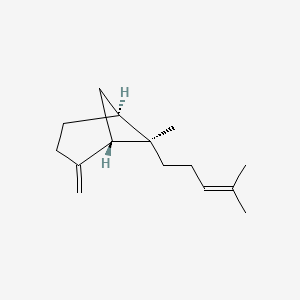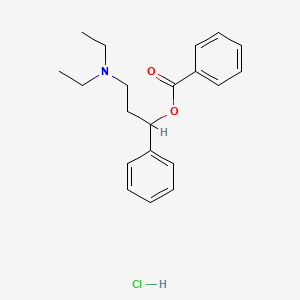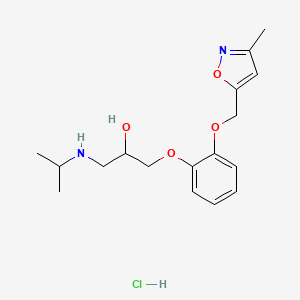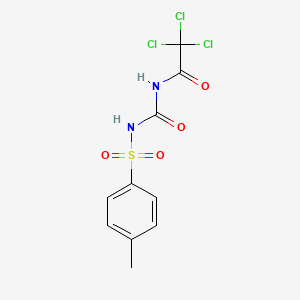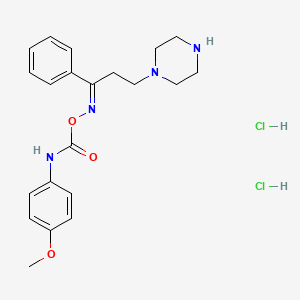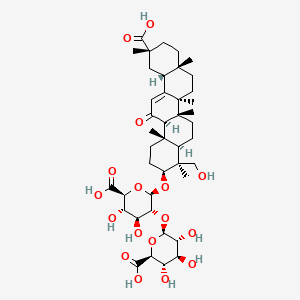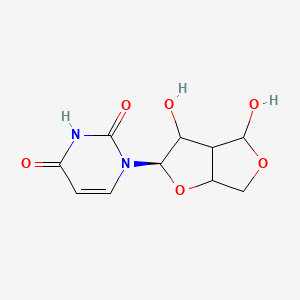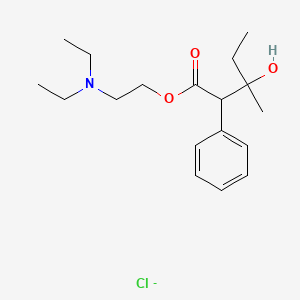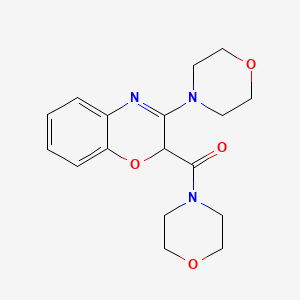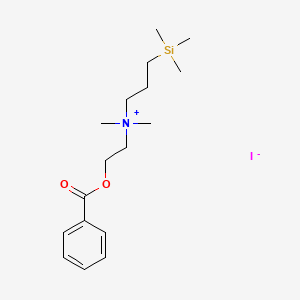
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide is a quaternary ammonium compound It is characterized by the presence of a benzoyloxy group, a trimethylsilyl group, and an iodide ion
Preparation Methods
The synthesis of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the benzoyloxyethyl intermediate: This step involves the reaction of ethylene oxide with benzoyl chloride to form 2-(benzoyloxy)ethyl chloride.
Quaternization reaction: The 2-(benzoyloxy)ethyl chloride is then reacted with N,N-dimethyl-3-(trimethylsilyl)propan-1-amine to form the quaternary ammonium compound.
Iodide exchange: The final step involves the exchange of the chloride ion with an iodide ion to yield the desired product.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of automated reactors and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide can undergo various chemical reactions, including:
Substitution reactions: The iodide ion can be replaced by other nucleophiles such as bromide, chloride, or hydroxide ions.
Oxidation reactions: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction reactions: Reduction can lead to the formation of amines or other reduced products.
Common reagents used in these reactions include halides, oxidizing agents like potassium permanganate, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide has several scientific research applications:
Chemistry: It is used as a phase transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The compound can be used in the study of cell membrane interactions due to its amphiphilic nature.
Industry: It is used in the formulation of specialty chemicals and surfactants.
Mechanism of Action
The mechanism of action of 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide involves its interaction with molecular targets such as cell membranes and enzymes. The quaternary ammonium group can interact with negatively charged sites on cell membranes, altering membrane permeability and function. The benzoyloxy and trimethylsilyl groups can also participate in specific binding interactions with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Similar compounds to 1-Propanaminium, N-(2-(benzoyloxy)ethyl)-N,N-dimethyl-3-(trimethylsilyl)-, iodide include:
1-Propanaminium, N,N,N-trimethyl-2,3-bis(oleoyloxy)-1-propanaminium: This compound has similar quaternary ammonium structure but different substituents, leading to different chemical properties and applications.
1-Propanaminium, N,N-dimethyl-N-[2-[(2-methyl-1-oxo-2-propen-1-yl)oxy]ethyl]-3-sulfo-, inner salt: This compound has a sulfo group instead of a benzoyloxy group, which affects its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
84584-70-3 |
|---|---|
Molecular Formula |
C17H30INO2Si |
Molecular Weight |
435.4 g/mol |
IUPAC Name |
2-benzoyloxyethyl-dimethyl-(3-trimethylsilylpropyl)azanium;iodide |
InChI |
InChI=1S/C17H30NO2Si.HI/c1-18(2,12-9-15-21(3,4)5)13-14-20-17(19)16-10-7-6-8-11-16;/h6-8,10-11H,9,12-15H2,1-5H3;1H/q+1;/p-1 |
InChI Key |
UGAIOVWQPALIFM-UHFFFAOYSA-M |
Canonical SMILES |
C[N+](C)(CCC[Si](C)(C)C)CCOC(=O)C1=CC=CC=C1.[I-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


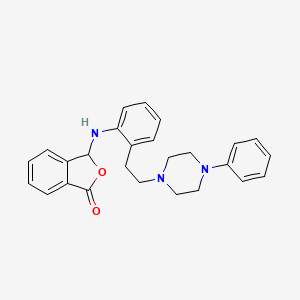
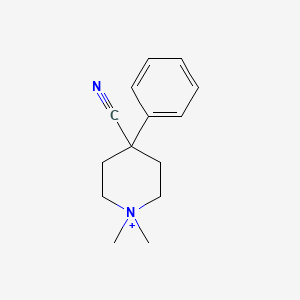
![(S)-N-(2-fluoropyridin-4-yl)-3-methyl-2-(5-methyl-2,4-dioxo-1,4-dihydropyrido[3,4-d]pyrimidin-3(2H)-yl)butanamide](/img/structure/B12784619.png)
